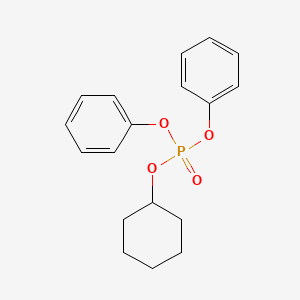

Cyclohexyl diphenyl phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclohexyl diphenyl phosphate is an organophosphorus compound with the chemical formula C18H21O4P. It is a colorless liquid that is used in various industrial applications due to its unique chemical properties. This compound is known for its stability and effectiveness as a flame retardant, plasticizer, and additive in various materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl diphenyl phosphate can be synthesized through the reaction of cyclohexanol with diphenyl phosphorochloridate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.

Industrial Production Methods: In industrial settings, this compound is produced using a continuous process that involves the reaction of cyclohexanol with diphenyl phosphorochloridate. The process is optimized to ensure high yield and purity of the final product. The reaction mixture is continuously stirred and maintained at a controlled temperature to facilitate the reaction and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl diphenyl phosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound oxide.

Reduction: Reduction reactions can convert it back to its alcohol and phosphine derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: this compound oxide.

Reduction: Cyclohexanol and diphenyl phosphine.

Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Applications Overview

-

Flame Retardants

- Cyclohexyl diphenyl phosphate is widely used in plastics and textiles to enhance fire resistance. Its effectiveness as a flame retardant is attributed to its ability to form char during combustion, which acts as a barrier to heat and flames.

-

Plasticizers

- The compound serves as a plasticizer in polymer formulations, improving flexibility and durability. It is particularly useful in polyvinyl chloride (PVC) and other thermoplastics, where it helps maintain mechanical properties under varying temperature conditions.

-

Chemical Synthesis

- This compound is utilized in various chemical synthesis processes. It can act as a reagent or catalyst, particularly in phosphorylation reactions, which are essential for drug design and biochemical applications.

-

Insulating Materials

- Due to its good dielectric properties, this compound is employed as an insulating medium in electrical equipment. This application takes advantage of its stability and low volatility.

Comparative Analysis with Other Organophosphates

| Compound Name | Formula | Unique Features |

|---|---|---|

| Phenyl diethyl phosphate | C12H15O4P | Used primarily as a pesticide; less sterically hindered |

| Diphenyl phosphate | C12H11O4P | Lacks aliphatic substituents; more reactive towards nucleophiles |

| Cyclohexyl phenyl phosphate | C13H17O4P | Similar structure but only one phenyl group; different reactivity profile |

The unique combination of steric hindrance from the cyclohexyl group and dual phenoxy substituents enhances the reactivity and application potential of this compound compared to simpler organophosphates.

Case Study 1: Flame Retardant Efficacy

A study evaluated the effectiveness of this compound as a flame retardant in PVC formulations. The results indicated that incorporating this compound significantly reduced flammability, demonstrating its potential for enhancing safety in consumer products .

Case Study 2: Plasticizer Performance

Research on the use of this compound as a plasticizer revealed that it improved the mechanical properties of PVC films, making them more flexible without compromising strength. This was particularly beneficial for applications requiring high durability under stress .

Case Study 3: Biochemical Applications

In biochemical research, this compound was shown to interact with proteins, potentially influencing their function or stability. This interaction suggests its utility in drug design, where modulation of protein activity is crucial .

Mechanism of Action

The mechanism by which cyclohexyl diphenyl phosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can inhibit certain enzymes by phosphorylating their active sites, thereby altering their activity. This compound can also interact with cellular membranes, affecting their fluidity and permeability.

Comparison with Similar Compounds

- Triphenyl phosphate

- Tricresyl phosphate

- Diphenyl phosphate

- Butylated triphenyl phosphate

Biological Activity

Cyclohexyl diphenyl phosphate (CDPP) is an organophosphate compound that has garnered attention for its biological activities and potential applications in various fields, including pharmacology and toxicology. This article provides a comprehensive overview of the biological activity of CDPP, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : C18H21P

- Molecular Weight : 268.34 g/mol

- CAS Number : 6372-42-5

- Melting Point : 58-62 °C

- Boiling Point : 374.0 ± 11.0 °C at 760 mmHg

- Water Solubility : Insoluble

This compound acts primarily through the inhibition of various enzymes, particularly those involved in phosphorylation processes. It has been shown to interact with signaling pathways that regulate cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapeutics.

Enzyme Inhibition

CDPP has demonstrated significant inhibitory effects on several enzymes, including:

- Phosphodiesterases : Inhibition leads to increased levels of cyclic nucleotides, which can affect various cellular processes.

- Protein Kinases : Affects signaling pathways related to cell growth and differentiation.

Case Studies

-

Cancer Cell Proliferation

- A study evaluated the effects of CDPP on eIF2α phosphorylation in cancer cell lines. Results indicated that CDPP significantly induced eIF2α phosphorylation, leading to inhibition of cell proliferation in a dose-dependent manner. The study highlighted its potential as a therapeutic agent against oncogenic pathways .

- Neurotoxicity Assessment

Toxicological Profile

The toxicity of CDPP has been evaluated in various studies:

- Acute Toxicity : High doses have shown acute toxicity in animal models, characterized by symptoms such as tremors and lethargy.

- Chronic Exposure : Long-term exposure studies indicate potential carcinogenic effects, necessitating caution in handling and usage .

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| eIF2α Phosphorylation | Induced | |

| Acetylcholinesterase Inhibition | Inhibited | |

| Cell Proliferation | Inhibited | |

| Neurotoxicity | Observed |

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of CDPP has revealed that modifications to the cyclohexyl and diphenyl groups can significantly alter its biological activity. For instance, substituents on the phenyl rings can enhance enzyme inhibition or reduce toxicity.

Properties

CAS No. |

4281-67-8 |

|---|---|

Molecular Formula |

C18H21O4P |

Molecular Weight |

332.3 g/mol |

IUPAC Name |

cyclohexyl diphenyl phosphate |

InChI |

InChI=1S/C18H21O4P/c19-23(20-16-10-4-1-5-11-16,21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-2,4-7,10-13,18H,3,8-9,14-15H2 |

InChI Key |

CPKKNIYMTSBFIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.